molecular formula C21H25NO2 B5324345 8-[(2-methyl-1-naphthyl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one

8-[(2-methyl-1-naphthyl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one

Cat. No. B5324345
M. Wt: 323.4 g/mol
InChI Key: YYLCSFRVSWYXPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(2-methyl-1-naphthyl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 8-[(2-methyl-1-naphthyl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one is not fully understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes or receptors in the body, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects. It has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The compound has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, its limited solubility in water and organic solvents may pose challenges for certain experiments.

Future Directions

There are several future directions for the study of 8-[(2-methyl-1-naphthyl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one. One potential direction is the further exploration of its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another direction is the development of new synthetic methods for the compound, which may lead to the synthesis of novel derivatives with improved properties. Additionally, the compound's potential applications in material science and organic synthesis may also be further explored.
In conclusion, this compound is a synthetic compound with potential applications in various fields. Its ease of synthesis, stability, and low toxicity make it an attractive compound for lab experiments. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 8-[(2-methyl-1-naphthyl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one involves the reaction of 2-methyl-1-naphthol with 1,6-dibromohexane to form the intermediate compound, which is then reacted with 1-amino-2-propanol to yield the final product. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate.

Scientific Research Applications

The compound has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, it has been explored as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In material science, it has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, it has been used as a chiral auxiliary in asymmetric synthesis.

properties

IUPAC Name

9-[(2-methylnaphthalen-1-yl)methyl]-1-oxa-9-azaspiro[4.6]undecan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2/c1-16-7-8-17-5-2-3-6-18(17)19(16)15-22-13-12-21(10-4-14-24-21)11-9-20(22)23/h2-3,5-8H,4,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLCSFRVSWYXPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)CN3CCC4(CCCO4)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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